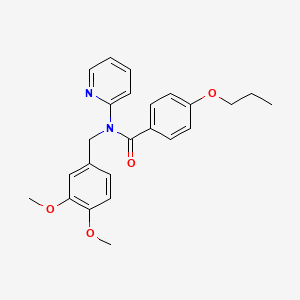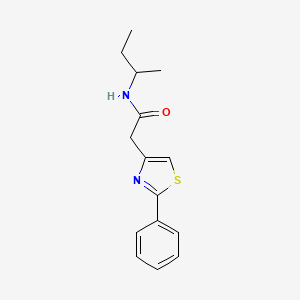![molecular formula C24H32N2O4 B11354790 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11354790.png)
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a phenoxyacetamide backbone with a morpholine ring and a 4-methoxyphenyl group attached.
- The compound’s systematic name reflects its substituents and functional groups, emphasizing its molecular composition.
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One approach involves the reaction of 2-(4-methoxyphenyl)ethylamine with morpholine in the presence of a suitable solvent (e.g., ethanol) to form the desired compound.
Reaction Conditions: Refluxing the reactants in ethanol for an hour facilitates the formation of the product.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For instance
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use as a precursor for drug development or in materials science.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Specifics: Unfortunately, detailed information on its mechanism of action is scarce in the literature.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the morpholine ring, 4-methoxyphenyl group).
Similar Compounds: While I don’t have a comprehensive list, related structures include other acetamides, phenoxy compounds, and morpholine derivatives.
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4/c1-18(2)19-4-10-22(11-5-19)30-17-24(27)25-16-23(26-12-14-29-15-13-26)20-6-8-21(28-3)9-7-20/h4-11,18,23H,12-17H2,1-3H3,(H,25,27) |
InChI Key |
KDPSAOCIHOCWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B11354708.png)
![Prop-2-en-1-yl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11354716.png)
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11354725.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11354736.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11354753.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354767.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11354776.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11354781.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile](/img/structure/B11354789.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11354796.png)
